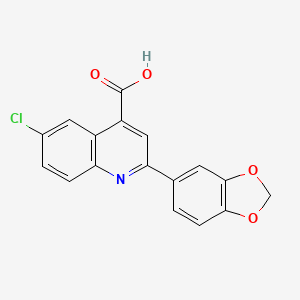

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzodioxol group and a chloroquinoline moiety, suggesting potential biological activity. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the Friedländer condensation reaction, which is used to synthesize methylenedioxy-bearing quinoline carboxylic acid derivatives . Another method involves the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions . These methods provide efficient routes to synthesize complex quinoline structures that could be further modified to obtain the desired 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often characterized by NMR, IR, and MS spectral data, as well as elemental analysis . The presence of substituents like the benzodioxol group can influence the molecular conformation and, consequently, the biological activity of these compounds. X-ray crystallography diffraction analysis can provide detailed insights into the molecular geometry and the arrangement of atoms within the compound .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including nucleophilic addition, lactamization, and cyclization . These reactions are crucial for the synthesis of complex quinoline-based structures. The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of functional groups like the benzodioxol moiety can affect these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. Luminescent properties and antitumor activities are also important aspects of these compounds, which can be assessed through experimental studies .

Scientific Research Applications

Synthesis and Derivatives

- Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, highlighting the utility of 2-(1,3-benzodioxol-5-yl) quinoline derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011).

Organometallic Chemistry

- Xiao et al. (2013) focused on organotin carboxylates based on amide carboxylic acids, showcasing the relevance of quinoline carboxylic acids in the synthesis of organometallic compounds (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).

Antimicrobial and Antitubercular Properties

- Marvadi et al. (2020) synthesized novel dihydroquinoline-6-carboxamides and evaluated them for their antitubercular activity, highlighting the potential of quinoline derivatives in medicinal chemistry (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

- The study by Selvam et al. (2010) on the synthesis of quinazolin-4(3H)-ones and their antiviral activities further underlines the importance of quinoline derivatives in the development of antiviral drugs (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Biological Activities and Molecular Interactions

- Senthilkumar et al. (2009) explored quinolone-3-carboxylic acids for their antimycobacterial activities, demonstrating the diverse biological applications of quinoline derivatives (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).

Quantum-Chemical Calculations and Cytotoxic Activity

- Marinov et al. (2019) synthesized 1,8-naphthalimide derivatives with non-protein amino acids, including quinoline derivatives, and assessed their cytotoxic activities, showing the relevance in cancer research (Marinov, Naydenova, Momekov, Prodanova, Markova, Voynikov, & Stoyanov, 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the enzymeCyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its target enzyme (like cox) and inhibit its activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

If we consider its potential cox-inhibiting activity, it could affect thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are all involved in inflammatory responses.

Result of Action

This could result in decreased inflammation and pain signaling at the cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXGTHADBCZERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)